1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Description
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a heterocyclic compound with a unique structure that combines a quinazolinone core with a hydroxyethyl and sulfanylidene group
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-6-5-12-8-4-2-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGUIVLZBQPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-mercaptoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and shown promising results:
- Mechanism of Action : The compound exhibits its antimicrobial effects by disrupting microbial DNA synthesis and inhibiting key enzymes involved in bacterial growth.
- Case Studies :
- A study demonstrated that derivatives of similar compounds showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating infections caused by these pathogens .
- Another research highlighted the synthesis of quinoline derivatives that displayed enhanced antibacterial activity due to the presence of electron-withdrawing groups .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy:
- In Vitro Studies : Research has indicated that related compounds exhibit cytotoxicity against various cancer cell lines including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) through mechanisms involving apoptosis and cell cycle arrest .
- Case Studies :
Synthesis Techniques
The synthesis of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves multiple steps that can include:
- Formation of the Core Structure : Utilizing cyclization reactions to form the octahydroquinazoline framework.
- Functionalization : Introducing the hydroxyethyl and sulfanylidene groups through nucleophilic substitution reactions.
Toxicology and Safety
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry:
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran
- Piperazine, 1-(2-hydroxyethyl)
Uniqueness
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is unique due to its combination of a quinazolinone core with hydroxyethyl and sulfanylidene groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a compound of interest due to its potential biological activities. Quinazoline derivatives are recognized for a variety of pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this specific compound based on existing research findings.
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.29 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular:
- Mechanism of Action : Many quinazoline compounds act as inhibitors of thymidylate synthase (TS), which is crucial for DNA synthesis and repair. This inhibition leads to cytotoxic effects on rapidly dividing cancer cells .
- Case Study : A study involving various substituted quinazoline derivatives demonstrated that those with specific functional groups showed enhanced cytotoxicity against cancer cell lines. The substitution pattern on the quinazoline ring significantly influenced their activity .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties:
- Testing Methods : Compounds were tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays.
- Results : Certain derivatives exhibited considerable antibacterial activity, suggesting that modifications to the quinazoline structure can enhance efficacy against microbial pathogens .
Other Biological Activities
This compound may also display:
- Antifungal Properties : Some studies have indicated that similar compounds possess antifungal activity against various strains of fungi.
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory actions which could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on synthesizing various derivatives of quinazoline and evaluating their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
